
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone
Overview
Description
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone is a chemical compound that combines the properties of both benzophenone and silane groups. This compound is known for its ability to act as a UV absorber and is often used in various industrial applications to protect materials from UV degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The hydroxyl group on the benzophenone moiety can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts like acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles can react with the hydroxyl group under suitable conditions.
Major Products Formed
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Photoinitiator in Coatings
Overview:
TPO is widely recognized for its ability to act as a photoinitiator in UV-curable coatings. Photoinitiators are critical in initiating polymerization processes when exposed to UV light, leading to the rapid curing of coatings.
Mechanism:
Upon exposure to UV light, TPO undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of monomers present in the coating formulation, resulting in a cross-linked polymer network that enhances the durability and performance of the coating.
Applications:
- Optically Clear Coatings: TPO is utilized in clear coatings that require strong UV protection without compromising transparency. It effectively absorbs UV radiation from 210 to 420 nm, making it suitable for applications where clarity and UV stability are essential .
- Bird-Deterrent Glass Coatings: The compound's UV blocking properties are also employed in bird-deterrent glass coatings, which help prevent bird collisions with windows by making them visible to birds .
Microcarrier Technology in Cell Culture
Overview:
Recent advancements have highlighted the use of TPO in developing synthetic microcarriers for cell culture applications. Microcarriers are small beads that provide a surface for anchorage-dependent cells to grow.
Research Findings:
- Cell Adhesion and Proliferation: Microcarriers coated with TPO have shown promising results in supporting cell adhesion and proliferation, particularly for human embryonic stem cells (hESCs). The synthetic nature of these carriers reduces the risk of contamination from animal-derived components .
- Customizable Properties: The incorporation of TPO allows for the modification of microcarrier properties such as stiffness and surface chemistry, enabling tailored solutions for specific cell culture needs .
Case Studies
Study | Application | Findings |
---|---|---|
Study on UV-Curable Coatings | Evaluated the efficiency of TPO as a photoinitiator | Demonstrated rapid curing times and enhanced coating durability under UV exposure |
Research on Microcarriers | Investigated the effectiveness of TPO-coated microcarriers for hESCs | Found that TPO-modified microcarriers support higher cell densities and viability compared to traditional carriers |
Mechanism of Action
The primary mechanism of action of 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone involves the absorption of UV radiation by the benzophenone moiety. This absorption prevents the UV radiation from reaching the underlying material, thereby protecting it from degradation. The silane group allows the compound to form strong bonds with various substrates, enhancing its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone is unique due to its dual functionality as both a UV absorber and a silane coupling agent. This combination allows it to provide UV protection while also forming strong bonds with various substrates, making it highly effective in a wide range of applications .
Biological Activity
2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone (CAS No. 79876-59-8) is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a diphenylketone moiety with a hydroxy group and a triethoxysilylpropoxy substituent, which contributes to its solubility and reactivity. The presence of the silane group enhances its compatibility with various substrates, making it suitable for applications in materials science and biomedicine.
Property | Value |
---|---|
Molecular Formula | C18H25O4Si |
Molecular Weight | 351.47 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Some proposed mechanisms include:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Cell Proliferation Inhibition : Studies suggest that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cell metabolism and growth.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro studies showed that treatment with this compound led to reduced viability in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation. -
Anti-inflammatory Effects :
Another study investigated the anti-inflammatory potential of the compound in a lipopolysaccharide (LPS)-induced inflammation model. Results indicated that it significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), suggesting its utility in managing inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis | |
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces cytokine levels |
Research Findings
Recent studies have explored the potential applications of this compound in drug delivery systems and as a component in coatings for biomedical devices. Its silane group allows for effective bonding with various materials, enhancing the stability and efficacy of drug formulations.
Implications for Drug Development
The dual functionality of this compound—acting both as an active pharmaceutical ingredient (API) and a silane coupling agent—opens avenues for developing novel therapeutic agents with improved bioavailability and targeted delivery mechanisms.
Q & A
Q. What are the established synthetic routes for 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone, and how can reaction parameters be optimized using factorial design?
(Basic)
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Condensation of diphenylketone derivatives with a hydroxy group at position 2.
Functionalization : Introduction of the triethoxysilylpropoxy group via nucleophilic substitution or Mitsunobu reaction.
Purification : Column chromatography or crystallization for isolation.
Optimization via Factorial Design :
- Use a 2^k factorial design to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of statistical methods to minimize experiments while capturing interactions between variables.
- Analyze yield and purity responses using ANOVA to identify significant factors. Reference to fractional factorial designs in can reduce experimental runs while maintaining resolution .
Q. How can researchers characterize the structural integrity of this compound under varying thermal conditions?
(Basic)
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to assess decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) and thermal stability.
- Dynamic Mechanical Analysis (DMA) : Evaluate viscoelastic properties in composite matrices (if applicable).
Standard protocols from materials engineering ( ) guide instrument calibration and data interpretation .
Q. What advanced spectroscopic techniques resolve ambiguities in the molecular structure of this compound?
(Basic)
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in ¹H/¹³C spectra, confirming connectivity of the triethoxysilylpropoxy group.
- X-ray Crystallography : Determine crystallographic packing and bond angles, critical for validating synthetic accuracy.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out side products.
These methods align with pharmacological research standards () for structural validation .
Q. How does the triethoxysilyl group influence interfacial interactions with silica-based substrates in composite materials?
(Advanced)
Methodological Answer:
- Surface Bonding Studies : Use X-ray Photoelectron Spectroscopy (XPS) to analyze Si-O-Si linkages formed during silane coupling.
- Adhesion Testing : Apply peel tests or atomic force microscopy (AFM) to quantify interfacial strength.
- Molecular Dynamics Simulations : Model interactions between the compound and silica surfaces to predict wettability and bonding efficiency.
Refer to membrane and separation technologies () for methodologies in surface engineering .
Q. What strategies mitigate conflicting catalytic activity data in studies involving this compound?
(Advanced)
Methodological Answer:
- Control Experiments : Isolate variables (e.g., moisture content, solvent purity) that may alter catalytic performance.
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.
- Statistical Reproducibility : Apply bootstrapping or Monte Carlo simulations () to assess data variability.
Process control frameworks ( ) emphasize rigorous parameter standardization .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
(Advanced)
Methodological Answer:
- Isotopic Labeling : Track oxygen or silicon atoms using ¹⁸O or ²⁹Si isotopes to elucidate reaction pathways.
- Computational Chemistry : Employ DFT calculations to model transition states and activation energies.
- Inhibition Studies : Introduce radical scavengers or competing ligands to identify dominant mechanisms (e.g., radical vs. ionic pathways).
Synthetic methodologies in underscore the role of mechanistic studies in optimizing selectivity .
Q. How can researchers design experiments to evaluate the compound’s stability under hydrolytic conditions?
(Advanced)
Methodological Answer:
- Accelerated Aging : Expose the compound to controlled humidity (e.g., 75% RH at 40°C) and monitor degradation via HPLC.
- pH-Dependent Studies : Test stability across pH 3–10 to simulate biological or environmental conditions.
- Degradation Product Identification : Use LC-MS to characterize byproducts and propose degradation pathways.
Environmental research protocols ( ) provide frameworks for designing hydrolytic stability tests .
Properties
IUPAC Name |
[2-hydroxy-4-(3-triethoxysilylpropoxy)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)16-10-15-25-19-13-14-20(21(23)17-19)22(24)18-11-8-7-9-12-18/h7-9,11-14,17,23H,4-6,10,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGWVKHKHWKOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218924 | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79876-59-8 | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79876-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079876598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-triethoxysilylpropoxy)-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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